Cas no 66469-40-7 ((R)-N-Benzyl-1-(1-naphthyl)ethylamine)

(R)-N-Benzyl-1-(1-naphthyl)ethylamine structure
66469-40-7 structure
Product name:(R)-N-Benzyl-1-(1-naphthyl)ethylamine
CAS No:66469-40-7
MF:C19H19N
MW:261.360864877701
MDL:MFCD32687517
CID:2084933

(R)-N-Benzyl-1-(1-naphthyl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • (R)-N-Benzyl-1-(1-naphthyl)ethylamine
    • GOOYPHDQKHMZHR-OAHLLOKOSA-N
    • Benzyl[(R)-1-(1-naphthyl)ethyl]amine
    • (1R)-N-BENZYL-1-(1-NAPHTHYL)ETHANAMINE
    • MDL: MFCD32687517
    • Inchi: 1S/C19H19N/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18/h2-13,15,20H,14H2,1H3/t15-/m1/s1
    • InChI Key: GOOYPHDQKHMZHR-OAHLLOKOSA-N
    • SMILES: N(CC1C=CC=CC=1)[C@H](C)C1=CC=CC2C=CC=CC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Topological Polar Surface Area: 12

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 402.4±14.0 °C at 760 mmHg
  • Flash Point: 196.5±12.3 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

(R)-N-Benzyl-1-(1-naphthyl)ethylamine Security Information

(R)-N-Benzyl-1-(1-naphthyl)ethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B285050-1g
(R)-N-Benzyl-1-(1-naphthyl)ethylamine
66469-40-7
1g
145.00 2021-08-18
TRC
B285050-250mg
(R)-N-Benzyl-1-(1-naphthyl)ethylamine
66469-40-7
250mg
$ 184.00 2023-04-18
TRC
B285050-2.5g
(R)-N-Benzyl-1-(1-naphthyl)ethylamine
66469-40-7
2.5g
$ 1470.00 2023-04-18
Biosynth
IC106468-250 mg
Cinacalcet impurity B
66469-40-7
250MG
$157.50 2023-01-04
Biosynth
IC106468-1000 mg
Cinacalcet impurity B
66469-40-7
1g
$430.00 2023-01-04
Biosynth
IC106468-500 mg
Cinacalcet impurity B
66469-40-7
500MG
$270.00 2023-01-04
A2B Chem LLC
AH21651-10g
Cinacalcet Impurity B
66469-40-7
10g
$2924.00 2023-12-30
eNovation Chemicals LLC
D638331-5g
(R)-(-)-N-benzyl-1-(1-naphthyl)ethylamine
66469-40-7 95%
5g
$2200 2024-08-03
TRC
B285050-10g
(R)-N-Benzyl-1-(1-naphthyl)ethylamine
66469-40-7
10g
1175.00 2021-08-18
A2B Chem LLC
AH21651-1g
Cinacalcet Impurity B
66469-40-7
1g
$625.00 2023-12-30

Additional information on (R)-N-Benzyl-1-(1-naphthyl)ethylamine

Comprehensive Overview of (R)-N-Benzyl-1-(1-naphthyl)ethylamine (CAS No. 66469-40-7)

(R)-N-Benzyl-1-(1-naphthyl)ethylamine, with the CAS number 66469-40-7, is a chiral compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and medicinal chemistry. This compound is characterized by its unique stereochemistry and its potential applications in the development of enantiomerically pure drugs. The chiral center in the molecule imparts specific biological activities, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

The structure of (R)-N-Benzyl-1-(1-naphthyl)ethylamine consists of a benzyl group attached to an amine and a 1-naphthyl ethyl group, which is crucial for its stereochemical properties. The presence of the naphthyl ring enhances the compound's hydrophobicity and aromatic character, contributing to its stability and reactivity in different chemical environments. These properties make it an ideal candidate for use in asymmetric synthesis, where it can serve as a chiral auxiliary or catalyst.

Recent advancements in synthetic methodologies have significantly improved the efficiency and selectivity of producing (R)-N-Benzyl-1-(1-naphthyl)ethylamine. One notable approach involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which have been shown to yield high enantiomeric excesses. These methods not only enhance the purity of the final product but also reduce the environmental impact by minimizing waste generation and improving atom economy.

In the context of pharmaceutical research, (R)-N-Benzyl-1-(1-naphthyl)ethylamine has been explored for its potential as a lead compound in drug discovery. Its chiral nature allows for the development of enantiomerically pure drugs, which can exhibit improved pharmacological profiles compared to their racemic counterparts. For instance, studies have shown that enantiomerically pure compounds can have enhanced bioavailability, reduced toxicity, and improved therapeutic efficacy. This is particularly important in the treatment of diseases where precise targeting is crucial.

One area where (R)-N-Benzyl-1-(1-naphthyl)ethylamine has shown promise is in the development of central nervous system (CNS) drugs. The compound's ability to cross the blood-brain barrier (BBB) makes it a valuable scaffold for designing drugs that target neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Recent clinical trials have demonstrated that derivatives of this compound exhibit potent neuroprotective effects and can modulate key signaling pathways involved in neurodegeneration.

Moreover, (R)-N-Benzyl-1-(1-naphthyl)ethylamine has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it has been shown to inhibit certain kinases and proteases, which are implicated in cancer progression and inflammatory responses. This makes it a promising candidate for developing targeted therapies that can address these conditions more effectively.

The safety profile of (R)-N-Benzyl-1-(1-naphthyl)ethylamine is another critical aspect that has been extensively studied. Preclinical studies have demonstrated that the compound exhibits low toxicity and good tolerability at therapeutic doses. This favorable safety profile supports its potential use in long-term treatments without significant adverse effects.

In conclusion, (R)-N-Benzyl-1-(1-naphthyl)ethylamine (CAS No. 66469-40-7) is a versatile chiral compound with significant potential in various areas of chemical and pharmaceutical research. Its unique stereochemical properties make it an invaluable tool for developing enantiomerically pure drugs with improved pharmacological profiles. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in modern medicinal chemistry.

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